N-(3-Methylbutyl)heptan-1-amine

Description

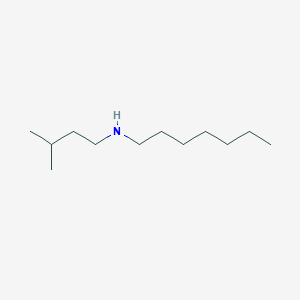

N-(3-Methylbutyl)heptan-1-amine is a branched primary amine characterized by a heptane backbone (seven-carbon chain) with a 3-methylbutyl group (-CH₂CH(CH₂CH₃)CH₂-) attached to the nitrogen atom. The 3-methylbutyl substituent introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological interactions.

Properties

CAS No. |

90934-62-6 |

|---|---|

Molecular Formula |

C12H27N |

Molecular Weight |

185.35 g/mol |

IUPAC Name |

N-(3-methylbutyl)heptan-1-amine |

InChI |

InChI=1S/C12H27N/c1-4-5-6-7-8-10-13-11-9-12(2)3/h12-13H,4-11H2,1-3H3 |

InChI Key |

WIDJURINCREOLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Methylbutyl)heptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 1-bromoheptane with 3-methylbutylamine in the presence of a base like sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of amines often involves catalytic hydrogenation of nitriles or reductive amination of aldehydes and ketones. For this compound, the reductive amination of heptanal with 3-methylbutylamine in the presence of a reducing agent like sodium cyanoborohydride can be employed .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbutyl)heptan-1-amine undergoes various chemical reactions, including:

Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides.

Reduction: Reduction of amines can lead to the formation of hydrocarbons.

Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.

Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitroso compounds, nitriles, or amides.

Reduction: Corresponding hydrocarbons.

Substitution: Alkylated or acylated amines.

Scientific Research Applications

N-(3-Methylbutyl)heptan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-(3-Methylbutyl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and biological implications between N-(3-Methylbutyl)heptan-1-amine and its analogs:

Key Observations:

Substituent Effects: The 3-methylbutyl group enhances lipophilicity compared to linear alkyl chains (e.g., heptan-1-amine) or aromatic substituents (e.g., phenylpropyl). Phenyl-containing analogs (e.g., N-(2-Phenylpropyl)heptan-1-amine) exhibit psychoactive properties due to interactions with neurotransmitter systems, whereas the absence of aromatic groups in this compound may reduce such effects .

Backbone Modifications: Bicyclic frameworks (e.g., bicyclo[2.2.1]heptane) introduce rigidity, affecting receptor binding kinetics. This contrasts with the flexible heptane chain in the target compound, which may allow broader conformational adaptability .

Physicochemical Properties

While direct data for this compound are unavailable, extrapolations from analogs suggest:

- LogP : Estimated ~3.1–3.5 (similar to N,N,3,3-tetramethylheptan-1-amine, LogP = 3.15 ), indicating moderate hydrophobicity.

- Solubility : Lower aqueous solubility compared to shorter-chain amines (e.g., butan-1-amine) but higher than aromatic analogs.

- Stability : Primary amines are generally stable but prone to oxidation; the branched alkyl group may sterically protect the nitrogen, enhancing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.